(S)-6-Methylchroman-3-carboxylic acid
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Overview
Description
(S)-6-Methylchroman-3-carboxylic acid is an organic compound belonging to the class of chromans Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, making it optically active
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Methylchroman-3-carboxylic acid typically involves several steps:
Starting Material: The synthesis often begins with a substituted benzaldehyde.
Cyclization: The benzaldehyde undergoes a cyclization reaction to form the chroman ring structure.
Methylation: The chroman intermediate is then methylated at the 6-position.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation steps.
High-Pressure Reactions: Employing high-pressure conditions to improve reaction yields.
Purification: Utilizing techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-6-Methylchroman-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Halogens or nitrating agents for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(S)-6-Methylchroman-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of (S)-6-Methylchroman-3-carboxylic acid involves its interaction with various molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems.
Pathways Involved: It can modulate signaling pathways related to oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
6-Methylchroman-2-carboxylic acid: Similar structure but different position of the carboxylic acid group.
6-Methylchroman-4-carboxylic acid: Another isomer with the carboxylic acid group at the 4-position.
6-Methylchroman-3-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group.
Uniqueness
(S)-6-Methylchroman-3-carboxylic acid is unique due to its specific (S)-enantiomeric form, which can result in different biological activities compared to its racemic or ®-enantiomeric counterparts. Its specific arrangement allows for targeted interactions in biological systems, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H12O3 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(3S)-6-methyl-3,4-dihydro-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C11H12O3/c1-7-2-3-10-8(4-7)5-9(6-14-10)11(12)13/h2-4,9H,5-6H2,1H3,(H,12,13)/t9-/m0/s1 |
InChI Key |
UUHUXJJYCVPIDW-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)OC[C@H](C2)C(=O)O |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(C2)C(=O)O |
Origin of Product |
United States |
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